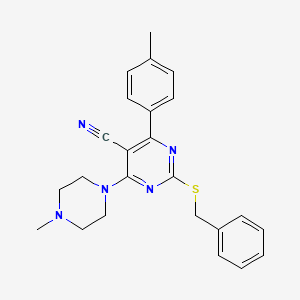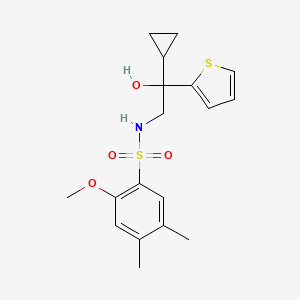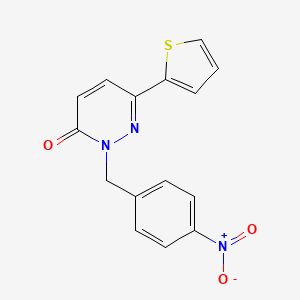
N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It is an organic compound and an acetanilide derivative . It is a white crystalline odorless substance .
Synthesis Analysis
Phenacetin can be synthesized through various routes. One method involves the nitration of phenol using sulfuric acid and sodium nitrate . Another method involves the oxidative removal of the N-(p-ethoxyphenyl) group on β-lactams by ceric ammonium nitrate .Molecular Structure Analysis
Phenacetin has a molecular formula of C10H13NO2 and a molecular weight of 179.2157 . The 3D structure of Phenacetin can be viewed using Java or Javascript .Chemical Reactions Analysis
Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time, the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis
Phenacetin is a solid at room temperature with a melting point of 134-135°C . It has a density of 1.24 g/cm^3 .Aplicaciones Científicas De Investigación
Crystal Structure and Polymorphism
N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide and its derivatives have been studied for their crystal structures and polymorphism. For example, the compound 4-Oxo-N-phenyl-4H-chromene-2-carboxamide demonstrates crystallization in specific space groups, indicating distinct structural conformations (Reis et al., 2013). Such studies are crucial for understanding the physical and chemical properties of these compounds, which can impact their practical applications.
Chemosensor Applications
This compound class has been utilized in the development of chemosensors. A study highlights the synthesis of a coumarin-based fluorophore used as a highly selective fluorescence chemosensor for detecting copper (Cu2+) and phosphate (H2PO4−) ions. This demonstrates the potential of this compound derivatives in environmental monitoring and analytical chemistry (Meng et al., 2018).
Synthesis Methods
Research has also focused on developing efficient synthesis methods for these compounds. For instance, a metal-free C-C/C-O bond formation process for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide has been developed, showcasing an eco-friendly and efficient approach (Jadhav et al., 2018). Such advancements in synthetic methods are vital for the large-scale production and application of these compounds.
Antibacterial and Antioxidant Properties
These compounds have demonstrated significant antibacterial and antioxidant activities. For instance, a study on solvent-free synthesis of 4H-chromene-3-carboxamide derivatives showed promising antibacterial and antioxidant properties, indicating their potential in pharmaceutical and biomedical applications (Chitreddy & Shanmugam, 2017).
Anticancer Potential
There is evidence suggesting the anticancer potential of these compounds. A study highlighted the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues in mitigating drug resistance in cancer cells (Das et al., 2009). This opens avenues for developing new cancer therapies.
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes and prevent specific transcriptional activities . This suggests that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been found to inhibit the hedgehog (hh) signaling pathway , which plays a crucial role in cell differentiation, growth, and maintenance. Therefore, it’s plausible that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might affect similar pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Similar compounds like phenacetin have been found to undergo metabolic reactions in vivo, where the ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . This suggests that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Related compounds have been found to display antitumor activity , suggesting that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might have similar effects.
Action Environment
For instance, the Canadian Environmental Protection Act conducted a screening assessment of phenacetin, a related compound, to evaluate its potential to cause ecological harm .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-13-9-7-12(8-10-13)19-18(21)17-11-15(20)14-5-3-4-6-16(14)23-17/h3-11H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGCLUOXBFOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2820784.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2820785.png)



![5-[(E)-2-(3,5-dichloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2820792.png)


![4-{2-(4-Ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B2820799.png)
![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2820800.png)

![ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2820802.png)
![1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2820804.png)
